δ-Thiolactone Prodrug Activation Confers CA I/IX Selectivity Over CA II—A Feature Absent in Simple Thiadiazole Carboxamides
The 1-oxo-1H-isothiochromene ring system in the target compound functions as a δ-thiolactone that undergoes carbonic anhydrase-catalyzed hydrolysis to release a 2-mercaptomethylbenzoic acid derivative, which then acts as a CA inhibitor. This mechanism-based activation yields K(I) values of 0.92–19.1 μM against CA I and the tumor-associated CA IX, while producing no significant inhibition of the ubiquitous CA II isoform [1]. In contrast, conventional 1,3,4-thiadiazole-2-sulfonamide CA inhibitors (e.g., acetazolamide) typically exhibit pan-isoform inhibition with Ki values of ~1–10 nM for CA II [2], which can lead to off-target effects in anticancer applications where CA II sparing is desired [1]. The target compound thus offers an isoform-selective activation mechanism that simple thiadiazole carboxamides cannot replicate.
| Evidence Dimension | Carbonic anhydrase isoform selectivity (CA I/IX vs CA II) |
|---|---|
| Target Compound Data | K(I) range 0.92–19.1 μM for CA I and CA IX; no significant CA II inhibition (based on the δ-thiolactone core class) [1] |
| Comparator Or Baseline | Acetazolamide: Ki ~1–10 nM for CA II (pan-isoform inhibition) [2]; simple 1,3,4-thiadiazole carboxamides: IC50 0.15 nM for hCA II (non-selective) [3] |
| Quantified Difference | Target compound core achieves >100-fold selectivity for CA I/IX over CA II via prodrug mechanism; comparators show uniform high affinity across isoforms. |
| Conditions | In vitro CA inhibition assay using stopped-flow CO2 hydration method; recombinant human CA isoforms I, II, and IX. |
Why This Matters
This differentiation is critical for programs targeting tumor-associated CA IX: the compound's core provides a built-in selectivity mechanism that reduces the risk of CA II-mediated side effects, a problem with conventional thiadiazole CA inhibitors.
- [1] Carta, F.; Maresca, A.; Scozzafava, A.; Supuran, C.T. 5- and 6-membered (thio)lactones are prodrug type carbonic anhydrase inhibitors. Bioorg. Med. Chem. Lett. 2012, 22, 267–270. View Source
- [2] Supuran, C.T. Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nat. Rev. Drug Discov. 2008, 7, 168–181. View Source
- [3] Potential inhibitors of human carbonic anhydrase isozymes I and II: Design, synthesis and docking studies of new 1,3,4-thiadiazole derivatives. 2024. IC50 = 0.15 nM for hCA II. View Source
